molecular formula C5H7B B3252888 [(E)-2-Bromovinyl]cyclopropane CAS No. 220132-80-9

[(E)-2-Bromovinyl]cyclopropane

Cat. No.: B3252888
CAS No.: 220132-80-9
M. Wt: 147.01 g/mol
InChI Key: MSIDGEINKGACAX-ONEGZZNKSA-N
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Description

[(E)-2-Bromovinyl]cyclopropane is an organic compound characterized by a cyclopropane ring attached to a vinyl group with a bromine atom in the trans configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-2-Bromovinyl]cyclopropane typically involves the cyclopropanation of alkenes. One common method is the Simmons-Smith reaction, where a zinc-copper couple reacts with diiodomethane to form a carbenoid intermediate, which then reacts with an alkene to form the cyclopropane ring . Another method involves the use of diazo compounds in the presence of a transition metal catalyst to achieve cyclopropanation .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The choice of catalyst, solvent, and reaction temperature are critical factors in scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

[(E)-2-Bromovinyl]cyclopropane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid or osmium tetroxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

    Substitution: Cyclopropyl alcohols, ethers, or amines.

    Oxidation: Epoxides or diols.

    Reduction: Cyclopropyl alkanes or alkenes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(E)-2-Bromovinyl]cyclopropane is unique due to the presence of both a cyclopropane ring and a vinyl group with a bromine atom in the trans configuration.

Properties

IUPAC Name

[(E)-2-bromoethenyl]cyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7Br/c6-4-3-5-1-2-5/h3-5H,1-2H2/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSIDGEINKGACAX-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C=CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1/C=C/Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(E)-2-Bromovinyl]cyclopropane
Reactant of Route 2
[(E)-2-Bromovinyl]cyclopropane
Reactant of Route 3
[(E)-2-Bromovinyl]cyclopropane
Reactant of Route 4
[(E)-2-Bromovinyl]cyclopropane
Reactant of Route 5
Reactant of Route 5
[(E)-2-Bromovinyl]cyclopropane
Reactant of Route 6
[(E)-2-Bromovinyl]cyclopropane

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